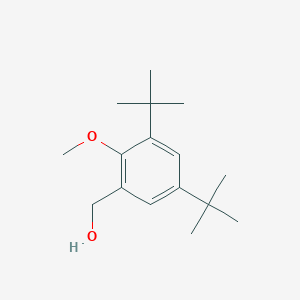
(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol is an organic compound with the molecular formula C16H26O2. It is characterized by the presence of two tert-butyl groups and a methoxy group attached to a phenyl ring, along with a methanol group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DI-Tert-butyl-2-methoxyphenyl)methanol typically involves the reaction of 3,5-di-tert-butyl-2-methoxybenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reduction reactions but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be further reduced to form hydrocarbons, although this is less common.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products
Oxidation: 3,5-DI-Tert-butyl-2-methoxybenzaldehyde or 3,5-DI-Tert-butyl-2-methoxybenzoic acid.
Reduction: Hydrocarbons or other reduced forms.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of (3,5-DI-Tert-butyl-2-methoxyphenyl)methanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its mechanism may involve interactions with cellular components, leading to effects such as inhibition of microbial growth or scavenging of free radicals. The exact molecular targets and pathways are subject to ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
3,5-DI-Tert-butyl-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
3,5-DI-Tert-butyl-4-hydroxyacetophenone: Contains a hydroxy group and an acetophenone moiety.
3,5-DI-Tert-butylphenol: Lacks the methoxy and methanol groups but shares the tert-butyl substitutions .
Uniqueness
(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol is unique due to the combination of its methoxy and methanol groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in synthetic chemistry and various industrial applications.
Propiedades
Fórmula molecular |
C16H26O2 |
|---|---|
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
(3,5-ditert-butyl-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-8-11(10-17)14(18-7)13(9-12)16(4,5)6/h8-9,17H,10H2,1-7H3 |
Clave InChI |
HEHZZUOEBWRTME-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















